molecular formula C8H13Cl2N3OS B6207204 2,3-dihydro-1H-indole-6-sulfonoimidamide dihydrochloride CAS No. 2703779-42-2

2,3-dihydro-1H-indole-6-sulfonoimidamide dihydrochloride

Cat. No.: B6207204
CAS No.: 2703779-42-2
M. Wt: 270.2
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Description

2,3-dihydro-1H-indole-6-sulfonoimidamide dihydrochloride is a chemical compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydro-1H-indole-6-sulfonoimidamide dihydrochloride typically involves the reduction of corresponding indole derivatives. One common method is the reduction of polyfunctional 2-oxindoles using various boron hydrides . This process can be chemoselective, allowing for the reduction of specific functional groups while leaving others intact.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2,3-dihydro-1H-indole-6-sulfonoimidamide dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen. Boron hydrides are commonly used as reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another. Halogenation and nitration are common substitution reactions for indole derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Boron hydrides.

    Substitution: Halogenating agents like chlorine or bromine, nitrating agents like nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2,3-dihydro-1H-indole-6-sulfonoimidamide dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in neuroprotection and antioxidant activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3-dihydro-1H-indole-6-sulfonoimidamide dihydrochloride involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways for this compound are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Tryptophan: An essential amino acid and precursor to serotonin.

    Melatonin: A hormone that regulates sleep-wake cycles.

Uniqueness

2,3-dihydro-1H-indole-6-sulfonoimidamide dihydrochloride is unique due to its specific chemical structure, which imparts distinct biological activities and chemical reactivity

Properties

CAS No.

2703779-42-2

Molecular Formula

C8H13Cl2N3OS

Molecular Weight

270.2

Purity

0

Origin of Product

United States

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